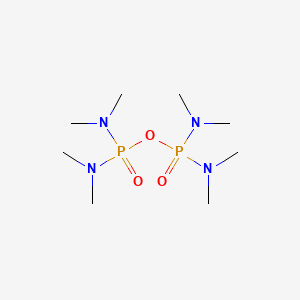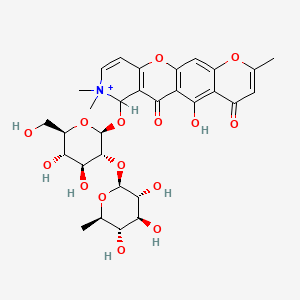
Sephin1
Vue d'ensemble
Description
L’Icerguastat, également connu sous le nom de Sephin1, est un composé moléculaire de petite taille qui a suscité un intérêt considérable dans le domaine de la recherche médicale. C’est un dérivé de la Guanabenz, mais contrairement à cette dernière, il n’a pas d’activité α2-adrénergique. L’Icerguastat est principalement reconnu pour son rôle d’inhibiteur sélectif de la sous-unité régulatrice de la phosphatase PPP1R15A (R15A). Cette inhibition prolonge la réponse protectrice de la phosphorylation de l’eIF2α, qui est cruciale dans la gestion des réponses au stress cellulaire .
Applications De Recherche Scientifique
Icerguastat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphatase regulatory subunits.
Biology: Icerguastat is employed in research related to cellular stress responses and protein misfolding diseases.
Medicine: The compound has shown promise in treating conditions like oculopharyngeal muscular dystrophy and amyotrophic lateral sclerosis by reducing muscle degeneration and protein aggregation
Industry: Icerguastat is used in the development of therapeutic agents targeting neurodegenerative diseases.
Mécanisme D'action
L’Icerguastat exerce ses effets en inhibant sélectivement la sous-unité régulatrice de la phosphatase PPP1R15A. Cette inhibition empêche la déphosphorylation de l’eIF2α, prolongeant ainsi la réponse intégrée au stress (ISR). L’ISR est un mécanisme cellulaire visant à rétablir l’équilibre des protéines et des cellules en conditions de stress. En maintenant une ISR active, l’Icerguastat contribue à protéger les cellules des effets toxiques du mauvais repliement et de l’agrégation des protéines .
Composés similaires :
Guanabenz : Le composé parent de l’Icerguastat, connu pour son activité α2-adrénergique.
Salubrinal : Un autre composé qui inhibe la déphosphorylation de l’eIF2α, mais par un mécanisme différent.
Tunicamycine : Un composé qui induit la réponse aux protéines non repliées, mais qui n’est pas sélectif pour la PPP1R15A.
Unicité de l’Icerguastat : L’Icerguastat est unique en son genre en raison de son inhibition sélective de la PPP1R15A, ce qui permet un prolongement ciblé de l’ISR sans affecter d’autres voies. Cette sélectivité réduit les effets secondaires potentiels et améliore son potentiel thérapeutique dans le traitement des maladies neurodégénératives et des maladies de mauvais repliement des protéines .
Analyse Biochimique
Biochemical Properties
Sephin1 interacts with the protein PPP1R15A, a stress-induced regulatory subunit of the protein phosphatase 1 complex that dephosphorylates eIF2α . This interaction prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response .
Cellular Effects
This compound has been shown to have protective effects on oligodendrocytes, reducing the cytotoxic impact of inflammation on these cells . It also attenuates the IRE1 branch of the endoplasmic reticulum unfolded protein response .
Molecular Mechanism
This compound inhibits the dephosphorylation of eIF2α by interacting with PPP1R15A . This prolongs the integrated stress response, allowing for the synthesis of protective proteins and reducing global protein translation .
Dosage Effects in Animal Models
In a mouse model of multiple sclerosis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Metabolic Pathways
This compound is involved in the integrated stress response pathway, where it interacts with the enzyme eIF2α and the protein PPP1R15A .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’Icerguastat implique la réaction du 2-chlorobenzaldéhyde avec l’hydrazinecarboximidamide. La réaction se déroule généralement dans des conditions douces, souvent en présence d’un solvant approprié tel que l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie pour atteindre une pureté élevée .
Méthodes de production industrielle : La production industrielle de l’Icerguastat suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle strict des conditions réactionnelles pour assurer la cohérence et la pureté. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité, y compris la spectroscopie RMN et la CLHP, pour confirmer son identité et sa pureté .
Types de réactions :
Oxydation : L’Icerguastat peut subir des réactions d’oxydation, en particulier au niveau du groupement hydrazinecarboximidamide.
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : L’Icerguastat peut participer à des réactions de substitution, en particulier impliquant le groupe chlorophényle.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium ou d’autres bases peuvent faciliter les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des oxydes correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
4. Applications de la recherche scientifique
L’Icerguastat a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition des sous-unités régulatrices des phosphatases.
Biologie : L’Icerguastat est utilisé dans la recherche liée aux réponses au stress cellulaire et aux maladies de mauvais repliement des protéines.
Médecine : Le composé s’est montré prometteur dans le traitement de pathologies comme la dystrophie musculaire oculopharyngée et la sclérose latérale amyotrophique en réduisant la dégénérescence musculaire et l’agrégation des protéines
Industrie : L’Icerguastat est utilisé dans le développement d’agents thérapeutiques ciblant les maladies neurodégénératives.
Comparaison Avec Des Composés Similaires
Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.
Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.
Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.
Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .
Propriétés
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
| Record name | IFB-088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icerguastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC65390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)


![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
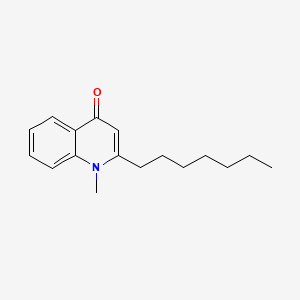

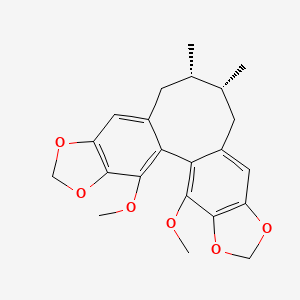
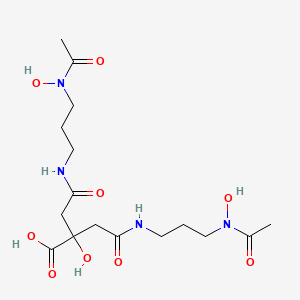
![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)
